molecular formula C8H18O6S B2735806 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane CAS No. 84373-91-1

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane

Cat. No.: B2735806
CAS No.: 84373-91-1
M. Wt: 242.29
InChI Key: VCMBFBUXKPEPLM-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropane (DMP) is an organic compound with the formula (CH3)2C(OCH3)2. It’s a colorless liquid and is the product of the condensation of acetone and methanol . DMP is used as a water scavenger in water-sensitive reactions .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethoxyethane. For example, one study described the synthesis of metal-organic frameworks using 2,2’-dimethoxy-4,4’-biphenyldicarboxylic acid as the ligand .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, 2,2-Dimethoxyethanol has a molecular formula of C4H10O3 .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, upon acid-catalyzed reaction, DMP reacts quantitatively with water to form acetone and methanol .


Physical and Chemical Properties Analysis

These compounds have unique physical and chemical properties. For example, 2,2-Dimethoxypropane is a colorless liquid with a boiling point of 85 °C .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the specific reaction they are involved in. For instance, dimethoxyethane is used as a solvent, especially in batteries .

Safety and Hazards

These compounds can pose various safety hazards. For instance, 2,2-Dimethoxypropane is highly flammable and causes serious eye irritation .

Future Directions

The future directions for the study and application of these compounds are vast. They are often used in the synthesis of various biologically active compounds, both natural and synthetic .

Properties

IUPAC Name

2-(2,2-dimethoxyethylsulfonyl)-1,1-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S/c1-11-7(12-2)5-15(9,10)6-8(13-3)14-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMBFBUXKPEPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)CC(OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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